ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is a complex organic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with various functional groups such as hydroxy, methoxy, and phenyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate typically involves multicomponent reactions (MCRs). One efficient method for synthesizing this compound is through a three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction is carried out under reflux conditions, and the product is confirmed through various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H25NO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-methyl-2-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H25NO4/c1-4-26-19(23)21(16-8-6-5-7-9-16)20(2,24)14-15-22(21)17-10-12-18(25-3)13-11-17/h5-13,24H,4,14-15H2,1-3H3 |
InChI Key |
MOXOBTFCZWMSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(CCN1C2=CC=C(C=C2)OC)(C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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